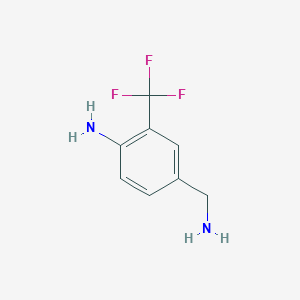

4-(Aminomethyl)-2-(trifluoromethyl)aniline

Description

Contextualization within Contemporary Fluorinated Aromatic Amine Chemistry

Fluorinated aromatic amines are a cornerstone of modern medicinal and agricultural chemistry. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. mdpi.commdpi.com The trifluoromethyl group (-CF3), in particular, is a powerful electron-withdrawing substituent that can significantly influence the reactivity and biological activity of a parent molecule. nih.gov

Within this context, 4-(aminomethyl)-2-(trifluoromethyl)aniline stands out due to its dual functionality. It possesses both a primary aromatic amine and a benzylic amine, each with distinct reactivity. This arrangement allows for sequential and selective chemical modifications, making it a highly valuable intermediate in the synthesis of complex molecular architectures. The trifluoromethyl group at the ortho-position to the aminomethyl group sterically and electronically influences the reactivity of the adjacent functionalities, offering unique synthetic opportunities.

Significance as a Multifunctional Building Block and Intermediate in Organic Synthesis

The utility of this compound as a multifunctional building block is a key driver of its use in research. The presence of two distinct amino groups allows for a range of chemical transformations. The aromatic amine can undergo reactions such as diazotization, acylation, and sulfonylation, while the more nucleophilic aminomethyl group is readily involved in amide bond formation, alkylation, and reductive amination. acs.org This differential reactivity is crucial for the stepwise construction of complex molecules.

A plausible synthetic route to this valuable intermediate can be inferred from the preparation of the closely related compound, 4-amino-2-trifluoromethyl benzonitrile. This synthesis starts from m-trifluoromethyl fluorobenzene (B45895) and proceeds through bromination, cyanation, and finally ammonolysis to yield the benzonitrile. google.com Subsequent reduction of the nitrile group would furnish this compound. This multi-step process highlights the synthetic effort required to produce this specialized building block, underscoring its value in research and development.

Overview of Key Research Trajectories and Applications of the Chemical Compound

Research involving this compound is primarily directed towards the synthesis of novel bioactive molecules for the pharmaceutical and agrochemical sectors. Its structural motifs are found in a variety of compounds being investigated for their therapeutic or pesticidal properties.

In medicinal chemistry, trifluoromethyl-substituted anilines are integral components of numerous drug candidates. mdpi.com The trifluoromethyl group can enhance a drug's ability to cross cell membranes and can block metabolic pathways that would otherwise deactivate the compound. While specific drugs containing the this compound moiety are not yet prevalent in the market, its use as an intermediate in the synthesis of compounds with potential biological activity is an active area of research. For instance, related fluorinated anilines are used in the development of kinase inhibitors for cancer therapy and agents targeting neurological disorders.

In the agrochemical industry, fluorinated compounds are essential for the development of modern herbicides, insecticides, and fungicides. google.com The trifluoromethyl group is a common feature in many successful agrochemicals, contributing to their potency and selectivity. nih.gov The structural framework of this compound provides a scaffold for the synthesis of new crop protection agents. For example, derivatives of trifluoromethylanilines are used to create compounds that are effective against a range of agricultural pests.

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Molecular Formula | C8H9F3N2 |

| Molecular Weight | 190.17 g/mol |

| Synonyms | Benzenemethanamine, 4-amino-2-(trifluoromethyl)- |

| Key Functional Groups | Aromatic Amine, Benzylic Amine, Trifluoromethyl Group |

| Primary Applications | Building Block for Pharmaceutical and Agrochemical Synthesis |

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3H,4,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCKMCGUMIIROI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717026 | |

| Record name | 4-(Aminomethyl)-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771581-19-2 | |

| Record name | 4-(Aminomethyl)-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 4 Aminomethyl 2 Trifluoromethyl Aniline and Its Analogues

Established and Novel Pathways for the Aminomethyl-Trifluoromethyl Aniline (B41778) Core Synthesis

The construction of the central 2-(trifluoromethyl)aniline (B126271) scaffold is the foundational step upon which the aminomethyl group is subsequently installed. Methodologies focus on the reliable introduction of the trifluoromethyl and amino moieties in the required 1,2-substitution pattern.

A primary and widely adopted strategy for synthesizing the trifluoromethylaniline core involves the reduction of a corresponding nitro-substituted precursor. The catalytic hydrogenation of 2-(trifluoromethyl)nitrobenzene derivatives is a common and efficient method. This transformation can be achieved using various catalytic systems, often providing excellent yields of the desired aniline.

For instance, the reduction of 2-trifluoromethyl-4-chloronitrobenzene can be accomplished in a single step through catalytic reduction and dechlorination using molecular hydrogen in a polar reaction medium. google.com This process highlights the feasibility of combining reduction with other transformations. The choice of catalyst and reaction conditions is crucial for maximizing yield and minimizing side products.

Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C). nih.govyoutube.com The reaction is typically carried out in a polar solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere.

Table 1: Catalytic Reduction of Nitro-Precursors to Trifluoromethylanilines

| Precursor | Catalyst | Solvent | Conditions | Yield | Reference |

| 2-Trifluoromethyl-4-chloronitrobenzene | Not Specified | Polar Medium | H₂, NaOH | 78.8% | google.com |

| Methyl 4-nitrobenzoate | 5% Rh/C | Tetrahydrofuran | Hydrazine monohydrate, 0 °C | High | nih.govjove.com |

| 1-Fluoro-2-nitrobenzene | Pd/C | Ethanol | H₂ (atmosphere) | 97% | mdpi.com |

This table is interactive and can be sorted by column.

Achieving the specific ortho arrangement of the amino and trifluoromethyl groups is a key challenge. Several strategies have been developed to control this regioselectivity. One approach involves the development of a feasible bench-scale synthesis starting from the inexpensive 3-(trifluoromethyl)aniline (B124266). dcu.ie This multi-step process includes:

Conversion of 3-(trifluoromethyl)aniline to pivalylamino-3-trifluoromethylbenzene.

Directed ortho-methylation to yield pivalylamino-2-methyl-3-trifluoromethylbenzene.

Hydrolysis to afford 2-methyl-3-trifluoromethylaniline. dcu.ie

Another advanced method involves a two-step sequence beginning with the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide, followed by a thermally induced intramolecular migration of the OCF₃ group to the ortho position of the aromatic ring. youtube.comjove.com This operationally simple procedure is amenable to gram-scale synthesis and demonstrates high tolerance for various functional groups, providing a versatile route to ortho-trifluoromethoxylated anilines. youtube.comjove.com

Aminomethylation Approaches and Selective Functionalization

Once the 2-(trifluoromethyl)aniline core is synthesized, the next critical step is the introduction of the aminomethyl group at the para-position relative to the amino group. This can be accomplished through direct methods or, more commonly, via multi-step sequences involving protected intermediates.

Direct aminomethylation of an existing aniline derivative, for example, through a Mannich-type reaction, is often challenging on electron-deficient or highly functionalized aromatic rings. The reactivity of the 2-(trifluoromethyl)aniline ring is complex, with the amino group acting as an activating, ortho-, para-director and the trifluoromethyl group acting as a deactivating, meta-director. These competing influences can lead to low yields and mixtures of products, making direct aminomethylation a less favored approach for this specific target molecule.

A more reliable and controllable strategy for introducing the aminomethyl group involves a multi-step pathway. This typically begins with the protection of the aniline's amino group to prevent side reactions in subsequent steps. The protected aniline can then undergo electrophilic aromatic substitution to install a precursor to the aminomethyl group, such as a cyano or amide group, at the desired para-position. The final steps involve the reduction of this precursor and deprotection of the aniline.

A representative synthetic sequence could be:

Protection: The amino group of 2-(trifluoromethyl)aniline is protected, for example, as an acetamide.

Halogenation: The protected compound is halogenated (e.g., brominated) at the para-position.

Cyanation: The halogen is replaced with a cyano group, often using a copper(I) cyanide (Rosenmund-von Braun reaction) or a palladium-catalyzed reaction. googleapis.com

Reduction: The cyano group is reduced to an aminomethyl group using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Deprotection: The protecting group on the aniline nitrogen is removed to yield the final product, 4-(aminomethyl)-2-(trifluoromethyl)aniline.

This multi-step approach offers superior control over regioselectivity and functional group compatibility, making it a more robust method for synthesizing the target compound.

Preparation of Structurally Related Fluorinated Amines and Benzene (B151609) Derivatives

The methodologies used for synthesizing this compound are part of a broader field focused on creating diverse fluorinated molecules for various applications. chemistryviews.org The incorporation of fluorine or trifluoromethyl groups can significantly alter a molecule's physical, chemical, and biological properties, such as lipophilicity and metabolic stability. chemistryviews.orgbeilstein-journals.org

The synthesis of fluorinated amines is a particularly active area of research. researchgate.net Strategies often rely on the use of N-tert-butylsulfinyl imines, which allow for high stereoselectivity in the synthesis of chiral fluorinated amines. nih.gov Other methods include the photooxidative cyanation of a fluorinated amine followed by hydrolysis to produce fluorinated α-amino acids. chemistryviews.org

The preparation of trifluoromethyl benzene derivatives can be achieved through various routes. researchgate.net One common industrial method involves the reaction of a corresponding trichloromethyl benzene with hydrogen fluoride. google.com Another approach is the reaction of trifluoromethylhalogenobenzene with copper(I) cyanide to introduce a cyano group, which can then be further transformed. googleapis.com More advanced techniques, such as tandem SNAr-cyclocondensation reactions, allow for the rapid construction of complex fluorinated heterocyclic scaffolds from perfluorinated arene building blocks. nih.gov

Synthesis of Analogues with Varied Trifluoromethyl and Aminomethyl Positions

The strategic placement of trifluoromethyl and aminomethyl groups on the aniline scaffold allows for the fine-tuning of the molecule's physicochemical properties. Researchers have developed various synthetic routes to access a range of positional isomers. These methodologies often involve multi-step sequences starting from commercially available substituted anilines or benzene derivatives.

A common approach to synthesizing these analogues begins with a trifluoromethyl-substituted aniline, followed by the introduction of a methyl group at the desired position, which is then converted to an aminomethyl group. For instance, the synthesis of 2-methyl-3-(trifluoromethyl)aniline, an important intermediate for pharmaceuticals, can be achieved from 2-chloro-3-(trifluoromethyl)aniline. google.com This process involves the introduction of a methylthio group, followed by its conversion to a chloromethyl group, and subsequent reduction to the methyl group. google.com This methyl group can then be functionalized to an aminomethyl group through established methods like bromination followed by amination.

Another strategy involves the direct trifluoromethylation of anilines. While this can be a powerful tool, controlling the regioselectivity of the trifluoromethylation can be challenging. researchgate.net The synthesis of 2,4,6-tris(trifluoromethyl)aniline, for example, has been achieved through a two-step process involving the deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by a copper-catalyzed amination. researchgate.net

The synthesis of N-alkylated and N-benzylated trifluoromethyl anilines has also been explored. For example, N,2-dimethyl-N-(trifluoromethyl)aniline, N,3-dimethyl-N-(trifluoromethyl)aniline, and N,4-dimethyl-N-(trifluoromethyl)aniline have been synthesized, showcasing methods for introducing substituents on both the aromatic ring and the amino group. rsc.org

A key challenge in synthesizing these analogues is achieving the desired substitution pattern without the formation of unwanted isomers. The directing effects of the existing substituents on the aniline ring play a crucial role in determining the outcome of subsequent reactions. For example, the trifluoromethyl group is a meta-director, while the amino group is an ortho-, para-director. These directing effects must be carefully considered when designing synthetic routes.

Below is a table summarizing the synthesis of some analogues with varied trifluoromethyl and aminomethyl (or methyl) positions.

| Starting Material | Target Analogue | Key Reaction Steps | Reference |

| 2-Chloro-3-(trifluoromethyl)aniline | 2-Methyl-3-(trifluoromethyl)aniline | 1. Introduction of methylthio group. 2. Conversion to chloromethyl group. 3. Reduction. | google.com |

| 1,3,5-Tris(trifluoromethyl)benzene | 2,4,6-Tris(trifluoromethyl)aniline | 1. Deprotonation and iodination. 2. Copper-catalyzed amination. | researchgate.net |

| Substituted N-methylanilines | N,2/3/4-dimethyl-N-(trifluoromethyl)anilines | One-pot trifluoromethylation using CF3SO2Na. | rsc.org |

| 3-(Trifluoromethyl)aniline | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | 1. N,N-dimethylation. 2. Regioselective bromination. | orgsyn.org |

| m-Trifluoromethyl fluorobenzene (B45895) | 4-Amino-2-(trifluoromethyl)benzonitrile | 1. Positional bromination. 2. Cyanide displacement. 3. Aminolysis. | google.com |

These examples highlight the diverse strategies employed to synthesize a variety of (aminomethyl)(trifluoromethyl)aniline analogues, providing a toolbox for chemists to access a wide range of structures with tailored properties.

Regioselective Synthesis of 4-Amino-2-(trifluoromethyl)aniline Derivatives

The regioselective functionalization of the 4-amino-2-(trifluoromethyl)aniline core is essential for creating a library of derivatives with diverse biological activities. The presence of the electron-donating amino group and the electron-withdrawing trifluoromethyl group influences the reactivity of the aromatic ring, making regioselective synthesis a challenging yet crucial task.

One of the key derivatives of 4-amino-2-(trifluoromethyl)aniline is 4-amino-2-(trifluoromethyl)benzonitrile. This compound serves as a vital starting material for the synthesis of the nonsteroidal antiandrogen bicalutamide. wikipedia.org A novel and efficient method for its preparation involves a three-step synthesis starting from m-trifluoromethyl fluorobenzene. google.com The process includes a positioning bromination, followed by a cyano group replacement, and finally an aminolysis substitution to yield the desired product with high purity and yield. google.com

The regioselective halogenation of anilines is a well-established method for introducing functional handles for further elaboration. For instance, the bromination of 3-(trifluoromethyl)aniline can be controlled to achieve substitution at the 4-position. orgsyn.org Similar strategies can be applied to 4-amino-2-(trifluoromethyl)aniline, where the activating effect of the amino group directs electrophilic substitution to the ortho and para positions. Given that the para position is already occupied by the amino group, substitution is expected to occur at the positions ortho to the amino group (positions 3 and 5). The steric hindrance from the adjacent trifluoromethyl group at position 2 would likely favor substitution at the 5-position.

Regioselective acylation is another important transformation. While direct acylation of the amino group is the most common reaction, under specific conditions, C-acylation of the aromatic ring can be achieved. The choice of catalyst and reaction conditions is critical to control the regioselectivity of such reactions. figshare.com

The development of regioselective C-H functionalization methods offers a modern and atom-economical approach to the synthesis of aniline derivatives. researchgate.net These methods allow for the direct introduction of various functional groups at specific positions on the aromatic ring, avoiding the need for pre-functionalized starting materials. While specific examples for 4-amino-2-(trifluoromethyl)aniline are not extensively reported, the general principles of directing group-assisted C-H activation could be applied to this system.

The following table provides examples of regioselective synthesis of derivatives related to 4-amino-2-(trifluoromethyl)aniline.

| Starting Material | Derivative | Type of Regioselective Reaction | Key Reagents/Conditions | Reference |

| m-Trifluoromethyl fluorobenzene | 4-Amino-2-(trifluoromethyl)benzonitrile | Bromination, Cyanation, Amination | Dibromohydantoin, Cuprous cyanide, Liquid ammonia | google.com |

| N,N-dimethyl-3-(trifluoromethyl)aniline | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | Electrophilic Bromination | 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one | orgsyn.org |

| 2,4-dichloroquinazoline | 2-chloro-4-aminoquinazolines | Nucleophilic Aromatic Substitution | Various amines | mdpi.com |

Advanced Chemical Transformations and Derivatization of 4 Aminomethyl 2 Trifluoromethyl Aniline

Acylation and Amidation Reactions of Primary Amine Functionalities

The primary amine of the aminomethyl group is readily susceptible to acylation and amidation, providing a straightforward route to a diverse range of N-substituted derivatives. This reactivity is fundamental to its application in medicinal chemistry and materials science.

The reaction of 4-(aminomethyl)-2-(trifluoromethyl)aniline with various acylating agents, such as acyl chlorides or carboxylic anhydrides, yields N-substituted benzamides. Alternatively, direct coupling with carboxylic acids can be achieved using standard coupling reagents (e.g., DCC, EDC). These reactions typically proceed under mild conditions to afford the corresponding amides in high yield. The general synthesis involves the nucleophilic attack of the primary amine onto the carbonyl carbon of the acylating agent. libretexts.org For instance, reacting the amine with 4-nitrobenzoyl chloride would produce the corresponding N-(4-nitrobenzoyl) derivative. libretexts.org

This transformation is a cornerstone of synthetic chemistry, allowing for the introduction of a vast array of functional groups onto the benzylic nitrogen. The stability of the resulting amide bond makes these derivatives particularly robust.

The acylation of the aminomethyl group is a key strategy in the construction of complex pharmacophores, which are the essential molecular features responsible for a drug's biological activity. By attaching various carboxylic acid-containing fragments, chemists can systematically modify the steric and electronic properties of the parent molecule to optimize its interaction with biological targets.

A prominent example of this strategy is in the development of histone deacetylase (HDAC) inhibitors for cancer therapy. chemistrysteps.com Researchers have synthesized series of N-substituted benzamide (B126) derivatives based on the structure of known inhibitors like Entinostat (MS-275). chemistrysteps.com In this context, a molecule like this compound serves as a valuable building block. Its aminomethyl group can be acylated with different substituted benzoic acids to explore structure-activity relationships (SAR). The trifluoromethyl group on the aniline (B41778) ring can further influence the compound's lipophilicity, metabolic stability, and binding affinity, making it a desirable feature in pharmacophore design. chemistrysteps.com Molecular docking studies on such derivatives have shown interactions with the active site of HDAC enzymes, illustrating the utility of this derivatization in creating potent and selective therapeutic agents.

Table 1: Representative Acylation Reactions for Pharmacophore Development

This table outlines examples of acylation reactions used to build complex N-substituted benzamide derivatives, similar to those developed as HDAC inhibitors.

| Amine Starting Material (Analogue) | Acylating Agent/Carboxylic Acid | Resulting Derivative Class | Therapeutic Target Context | Reference |

|---|---|---|---|---|

| 4-(Aminomethyl)aniline | Substituted Benzoic Acids | N-Substituted Benzamides | Histone Deacetylase (HDAC) Inhibitors | chemistrysteps.com |

| p-Nitroaniline | Various Acyl Chlorides | N-(4-nitrophenyl) Amides | Antitumor Agents | libretexts.org |

| This compound | Pyridine-3-carboxylic acid | N-((4-amino-3-(trifluoromethyl)phenyl)methyl)nicotinamide | Bioactive Compound Synthesis | chemistrysteps.com |

Condensation Reactions and Imine/Schiff Base Formation

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones. These reactions typically lead to the formation of imines (Schiff bases), which are versatile intermediates, but can also yield stable hemiaminal structures under specific conditions.

The reaction between a primary amine and a carbonyl compound proceeds via the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine or hemiaminal. libretexts.orgjove.com In most cases, this intermediate is unstable and rapidly eliminates a molecule of water to form the final imine product. wikipedia.org

However, the isolation of stable hemiaminals is possible under specific structural and electronic conditions. wikipedia.org Stability is enhanced when both the amine and the aldehyde components possess strong electron-withdrawing groups. nih.govresearchgate.net For example, stable hemiaminals have been successfully synthesized and characterized from the reaction of 2-aminopyrimidine (B69317) or 4-amino-1,2,4-triazole (B31798) with nitro- or cyano-substituted benzaldehydes. nih.govnih.gov The electron-withdrawing nature of the pyrimidine (B1678525) or triazole ring, coupled with that of the substituted phenyl ring, sufficiently stabilizes the C(OH)(NHR) moiety to prevent dehydration. nih.gov

Given these precedents, it is plausible that this compound, with its potent electron-withdrawing CF₃ group, could form stable and isolable hemiaminals when reacted with aldehydes that also bear strong electron-withdrawing substituents, such as 4-nitrobenzaldehyde (B150856) or 2,4-dinitrobenzaldehyde.

Table 2: Conditions Favoring Stable Hemiaminal Formation

This table presents examples from the literature where stable hemiaminals were formed, highlighting the key electronic features of the reactants.

| Amine Reactant | Carbonyl Reactant | Key Stabilizing Feature(s) | Result | Reference |

|---|---|---|---|---|

| 2-Aminopyrimidine | Nitrobenzaldehyde derivatives | Electron-withdrawing pyrimidine and nitro groups | Stable, crystalline hemiaminals | nih.gov |

| 4-Amino-1,2,4-triazole | Formylbenzonitrile derivatives | Electron-withdrawing triazole and cyano groups | Stable hemiaminals formed under neutral conditions | researchgate.netnih.gov |

| Ammonia | Hexafluoroacetone | Strongly electron-withdrawing CF₃ groups | Rare stable hemiaminal: (CF₃)₂C(OH)NH₂ | wikipedia.org |

The most common outcome of the condensation reaction between this compound and carbonyl compounds is the formation of an imine, also known as a Schiff base. chinesechemsoc.org This transformation involves the formation of a carbon-nitrogen double bond (azomethine group, -C=N-) and is typically catalyzed by mild acid, with the removal of water driving the equilibrium toward the product. chemistrysteps.com

Schiff bases are exceptionally valuable in coordination chemistry, where the imine nitrogen can act as a donor atom to chelate with metal ions, forming stable metal complexes. chinesechemsoc.org The resulting Schiff base ligands derived from this compound would be of particular interest, as the trifluoromethyl group could modulate the electronic properties and solubility of the resulting metal complexes. These complexes have wide-ranging applications, including as catalysts, electronic materials, and antimicrobial agents. chinesechemsoc.org

Nucleophilic Substitution and Addition Reactions Utilizing the Aminomethyl Group

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile, capable of participating in a variety of substitution and addition reactions to form new carbon-nitrogen and heteroatom-nitrogen bonds.

This nucleophilicity allows the aminomethyl group to react with a range of electrophiles. Key examples include:

N-Alkylation: The amine can react with alkyl halides in a classic nucleophilic substitution reaction to yield secondary and tertiary amines. However, controlling the degree of alkylation can be challenging due to the increased nucleophilicity of the alkylated products, often leading to mixtures. researchgate.net

Aza-Michael Addition: The aminomethyl group can undergo conjugate (1,4-) addition to activated alkenes, such as α,β-unsaturated esters, nitriles, and ketones. This aza-Michael addition is a powerful C-N bond-forming reaction for the synthesis of β-amino compounds. mdpi.com Studies on the addition of benzylamines to various Michael acceptors have detailed the kinetics and mechanisms of these transformations. researchgate.net

Epoxide Ring-Opening: As a strong nucleophile, the amine can attack one of the carbon atoms of an epoxide ring, leading to its opening. scielo.org.mxchemistrysteps.com This reaction, which can be performed under neutral, acidic, or basic conditions, is a highly efficient method for synthesizing β-amino alcohols, which are valuable synthetic intermediates and structural motifs in many biologically active molecules. scielo.org.mxrsc.org

Table 3: Nucleophilic Reactions of the Aminomethyl Group

This table summarizes various nucleophilic substitution and addition reactions where the aminomethyl group acts as the nucleophile.

| Reaction Type | Electrophile | Product Class | Description | Reference |

|---|---|---|---|---|

| N-Alkylation (SN2) | Alkyl Halides (e.g., R-Br) | Secondary/Tertiary Amines | Forms a new C-N bond by displacing a halide. Prone to over-alkylation. | researchgate.net |

| Aza-Michael Addition | α,β-Unsaturated Esters, Nitriles, Ketones | β-Amino Compounds | Conjugate addition of the amine to an activated C=C double bond. | researchgate.net |

| Epoxide Ring-Opening | Epoxides | β-Amino Alcohols | Nucleophilic attack on an epoxide ring, resulting in a 1,2-amino alcohol. | scielo.org.mxchemistrysteps.com |

Metal-Catalyzed Cross-Coupling and Complexation Chemistry

The presence of two distinct amino functionalities, along with the trifluoromethyl-substituted benzene (B151609) ring, allows this compound to be a valuable building block in the synthesis of complex organic molecules and novel metal-organic materials. Its derivatives are of significant interest in the development of new catalysts and functional materials.

While direct studies detailing the use of this compound as a ligand precursor in Heck and Suzuki reactions are not extensively documented in publicly available research, the principles of ligand design and coordination chemistry suggest its high potential in this area. The general approach involves the derivatization of one or both amine groups to form more complex ligand scaffolds, such as Schiff bases or phosphine-containing molecules.

The formation of Schiff base ligands through the condensation of the primary aminomethyl group with various aldehydes is a common strategy. These Schiff base ligands can then coordinate with palladium to form stable complexes. The electronic properties of the resulting palladium catalyst can be fine-tuned by the substituents on the aldehyde and the inherent electron-withdrawing nature of the trifluoromethyl group on the aniline ring. It has been observed in related systems that trifluoromethyl-substituted aniline ligands can enhance the catalytic efficiency of palladium complexes in cross-coupling reactions. For instance, palladium-N-heterocyclic carbene (NHC) complexes bearing a 3-trifluoromethylaniline ligand have demonstrated higher activity in Suzuki-Miyaura cross-coupling compared to those with unsubstituted aniline.

The general synthetic route to such palladium complexes would involve a two-step process:

Ligand Synthesis: Reaction of this compound with a suitable aldehyde to form the corresponding Schiff base ligand.

Complexation: Reaction of the synthesized ligand with a palladium(II) salt, such as palladium(II) chloride or palladium(II) acetate (B1210297), to form the palladium complex.

The catalytic activity of these newly synthesized complexes would then be evaluated in standard Heck and Suzuki cross-coupling reactions. The table below illustrates a hypothetical study on the efficacy of a palladium complex derived from a Schiff base of this compound in a Suzuki-Miyaura coupling reaction.

Table 1: Hypothetical Catalytic Performance in Suzuki-Miyaura Coupling Reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | Toluene | K₂CO₃ | 92 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | 1 | Toluene | K₂CO₃ | 85 |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 0.5 | DMF | Na₂CO₃ | 95 |

| 4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 1 | Dioxane | Cs₂CO₃ | 88 |

The coordination chemistry of this compound is rich and varied due to the presence of two potential coordination sites: the nitrogen atom of the aminomethyl group and the nitrogen atom of the aniline moiety. This allows the molecule to act as a monodentate or a bidentate ligand, leading to the formation of a diverse range of coordination complexes and polymers with various transition metals.

The coordination behavior is highly dependent on the reaction conditions, the nature of the metal ion, and the stoichiometry of the reactants. For instance, with metal ions that favor octahedral geometry, such as cobalt(II) and nickel(II), this compound could potentially form complexes of the type [M(L)₂(X)₂], where L is the aniline ligand and X is an anionic ligand like chloride or nitrate.

Schiff base derivatives of this compound can act as multidentate ligands, forming stable chelate complexes with transition metals. The resulting complexes often exhibit interesting magnetic and electronic properties. The synthesis of such complexes typically involves the reaction of the Schiff base ligand with a metal salt in an appropriate solvent.

Characterization of these coordination complexes is carried out using a variety of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To identify the coordination of the amino groups to the metal center, evidenced by shifts in the N-H stretching frequencies.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can indicate the oxidation state and spin state of the metal ion.

The table below provides a summary of expected coordination complexes with various transition metals and their potential geometries.

Table 2: Potential Coordination Complexes and Geometries

| Transition Metal Ion | Potential Ligand | Stoichiometry (M:L) | Expected Geometry |

| Palladium(II) | Schiff base derivative | 1:2 | Square Planar |

| Copper(II) | This compound | 1:2 | Distorted Octahedral |

| Cobalt(II) | This compound | 1:2 | Octahedral |

| Nickel(II) | Schiff base derivative | 1:1 | Tetrahedral |

| Zinc(II) | This compound | 1:2 | Tetrahedral |

The study of these advanced chemical transformations and the coordination chemistry of this compound and its derivatives is a promising area for the development of new materials with applications in catalysis, materials science, and bioinorganic chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Aminomethyl 2 Trifluoromethyl Aniline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton (¹H) NMR Chemical Shift Analysis for Aliphatic and Aromatic Protons

The ¹H NMR spectrum of 4-(Aminomethyl)-2-(trifluoromethyl)aniline is expected to show distinct signals for the aliphatic and aromatic protons. The aminomethyl (-CH₂NH₂) group's aliphatic protons would likely appear as a singlet, integrating to two protons. Its chemical shift would be influenced by the electron-withdrawing nature of the adjacent aromatic ring and the amino group.

The aromatic region would display a more complex pattern due to the substitution on the benzene (B151609) ring. The protons on the aromatic ring are anticipated to show signals characteristic of a 1,2,4-trisubstituted benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the aminomethyl, trifluoromethyl, and aniline (B41778) amino groups. The electron-withdrawing trifluoromethyl group would deshield nearby protons, shifting their signals downfield, while the electron-donating amino and aminomethyl groups would cause an upfield shift for adjacent protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂- | 3.5 - 4.0 | s | 2H |

| -NH₂ (aniline) | 3.5 - 4.5 | br s | 2H |

| -NH₂ (aminomethyl) | 1.5 - 2.5 | br s | 2H |

| Aromatic H | 6.5 - 7.5 | m | 3H |

Carbon-13 (¹³C) NMR Chemical Shift Analysis and Quaternary Carbon Assignment

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The aminomethyl carbon is expected to appear in the aliphatic region of the spectrum. The aromatic region would show signals for the six carbons of the benzene ring. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon bearing the trifluoromethyl group would be shifted downfield, while the carbons attached to the amino and aminomethyl groups would be shifted upfield. Quaternary carbons, those without any attached protons, would also be identifiable.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₂- | 40 - 50 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-CF₃ | 120 - 130 (q) |

| Aromatic C-CH₂NH₂ | 130 - 140 |

| Other Aromatic C | 110 - 130 |

| -CF₃ | 120 - 130 (q) |

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Chemical Environment

¹⁹F NMR spectroscopy is particularly useful for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group, which is influenced by the other substituents on the aromatic ring. Based on data from similar trifluoromethyl-substituted anilines, the chemical shift is anticipated to be in the range of -60 to -65 ppm relative to a standard such as CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between neighboring protons. In the aromatic region, this would help to establish the connectivity of the aromatic protons and confirm their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the directly attached carbon atoms. This would allow for the definitive assignment of the protonated carbons in both the aliphatic and aromatic regions.

Vibrational Spectroscopic Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The primary amine groups (both aniline and aminomethyl) would show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the -CH₂- group would be observed just below 3000 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine groups would likely be found in the region of 1590-1650 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations for the aromatic and aliphatic amines are expected in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.

C-F Stretching: The strong electron-withdrawing nature of the trifluoromethyl group results in intense C-F stretching bands, typically found in the region of 1100-1300 cm⁻¹.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1020 - 1350 | Medium |

| C-F Stretch (CF₃) | 1100 - 1300 | Strong |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a vital tool, complementary to FT-IR, for investigating the vibrational modes of this compound derivatives. This technique is particularly effective for identifying vibrations of non-polar bonds and symmetric functional groups, which may be weak or absent in IR spectra. The analysis of Raman spectra, often supported by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of fundamental vibrational modes. nih.gov

In trifluoromethyl-substituted anilines, the vibrational modes are influenced by the electronic effects of the substituents on the benzene ring. nih.gov The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group and the electron-donating character of the amino (-NH2) and aminomethyl (-CH2NH2) groups significantly affect the vibrational frequencies of the aromatic ring.

Key vibrational modes observed in the Raman spectra of related trifluoromethyl anilines include:

C-C Stretching of the Phenyl Ring: These vibrations typically appear in the 1200-1650 cm⁻¹ region. researchgate.net The specific frequencies are sensitive to the substitution pattern on the ring.

Trifluoromethyl (-CF3) Group Vibrations: The -CF3 group has several characteristic modes, including symmetric and asymmetric stretching, scissoring, wagging, twisting, and rocking modes. researchgate.net For instance, in 4-chloro-3-(trifluoromethyl)aniline, C-F stretching and bending modes are observed in the FT-Raman spectrum at 1231, 1173, and 1146 cm⁻¹. researchgate.net

Amino (-NH2) and Aminomethyl (-CH2NH2) Group Vibrations: The N-H stretching vibrations are typically found in the high-frequency region (3300-3500 cm⁻¹). The -CH2- group introduces C-H stretching modes (around 2850-2960 cm⁻¹) as well as scissoring and rocking vibrations at lower frequencies.

C-H Vibrations: Aromatic C-H stretching modes are generally observed above 3000 cm⁻¹. In-plane and out-of-plane bending vibrations of the ring C-H bonds occur in the 1000-1300 cm⁻¹ and 600-1000 cm⁻¹ regions, respectively. researchgate.netresearchgate.net

Theoretical calculations are often used to complement experimental data, providing a more precise assignment of the observed Raman bands. nih.gov The table below summarizes typical Raman shifts for key functional groups in related aniline derivatives.

Table 1: Typical Raman Vibrational Modes for Trifluoromethyl Aniline Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| N-H Stretching (Amino Group) | 3300 - 3500 | researchgate.net |

| C-H Stretching (Aromatic) | 3000 - 3150 | researchgate.net |

| C-H Stretching (Aliphatic -CH₂) | 2850 - 2960 | researchgate.net |

| C-C Stretching (Aromatic Ring) | 1200 - 1650 | researchgate.net |

| C-F Stretching (CF₃ Group) | 1100 - 1250 | researchgate.net |

| C-N Stretching | 1250 - 1350 | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. This technique, often coupled with tandem mass spectrometry (MS/MS), elucidates fragmentation pathways, which offers definitive structural confirmation. nih.gov For this compound, HRMS would first confirm its exact mass and molecular formula (C₈H₉F₃N₂).

The fragmentation of substituted anilines in mass spectrometry is governed by the stability of the resulting ions and neutral fragments. The analysis of fragmentation patterns for related compounds allows for the prediction of the primary pathways for this compound upon ionization. nih.gov

Expected fragmentation pathways include:

Alpha-Cleavage: The most common fragmentation for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. For the target molecule, this would involve the benzylic cleavage to lose the •NH₂ radical, forming a stable benzylic cation. Alternatively, cleavage can result in the loss of the substituted phenyl ring to form an [M - C₇H₅F₃N]⁺ ion.

Loss of the Trifluoromethyl Group: The C-CF₃ bond can cleave, leading to the loss of a •CF₃ radical, a common fragmentation pattern for trifluoromethyl-containing aromatic compounds.

Ring Fragmentation: The aromatic ring itself can undergo fragmentation, although this typically requires higher energy and results in more complex spectra.

Sequential Losses: Tandem MS/MS experiments can reveal sequential fragmentation, such as an initial loss of an amino group followed by the loss of CO or other small neutral molecules from the ring structure. unito.it

The table below outlines predicted key fragments for this compound based on established fragmentation rules.

Table 2: Predicted HRMS Fragments for this compound

| Ion Description | Fragmentation Pathway | Predicted m/z |

| Protonated Molecular Ion [M+H]⁺ | Electrospray Ionization (ESI) | 191.0791 |

| Loss of Ammonia [M+H - NH₃]⁺ | Cleavage of aminomethyl group | 174.0522 |

| Benzylic Cation [M - •NH₂]⁺ | Alpha-cleavage at aminomethyl group | 174.0654 |

| Loss of Trifluoromethyl Radical [M - •CF₃]⁺ | Cleavage of C-CF₃ bond | 121.0757 |

| Methylene Amino Ion [CH₂NH₂]⁺ | Cleavage of benzyl-CH₂ bond | 30.0338 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic structure of molecules by probing the transitions of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light. For aromatic compounds like this compound, the spectrum is dominated by π → π* transitions within the benzene ring. researchgate.net

The position and intensity of absorption bands are sensitive to the substituents on the aromatic ring.

Aniline Chromophore: The aniline ring itself is a chromophore, typically showing strong absorptions due to π → π* transitions. researchgate.net

Substituent Effects: The aminomethyl (-CH₂NH₂) group acts as an auxochrome, a group that modifies the absorption of the chromophore. As an electron-donating group, it can cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity). The trifluoromethyl (-CF₃) group, being strongly electron-withdrawing, also influences the electronic transitions of the phenyl ring. The interplay of these two groups at positions 4 and 2, respectively, will determine the final absorption maxima (λ_max).

The UV-Vis spectrum of aniline derivatives generally displays two main absorption bands corresponding to π → π* transitions. A less intense band corresponding to an n → π* transition, involving the non-bonding electrons of the nitrogen atom, may also be observed. researchgate.net Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the energies of vertical electronic transitions and oscillator strengths to aid in the interpretation of experimental UV-Vis spectra. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Notes | References |

| π → π | π (HOMO) → π (LUMO) of the aromatic system | 230 - 280 | Intense absorption band, characteristic of the substituted benzene ring. | researchgate.net |

| n → π | Non-bonding (n) of Nitrogen → π of the ring | 290 - 350 | Weaker absorption, may be solvent-dependent or obscured by π → π* band. | researchgate.net |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. For derivatives of this compound, single-crystal X-ray diffraction would provide an unambiguous structural model.

A crystallographic study would yield critical information, including:

Molecular Geometry: The precise spatial relationship between the aminomethyl group, the trifluoromethyl group, and the aniline ring. This includes the planarity of the benzene ring and the orientation of the substituents relative to it. In the crystal structure of a related compound, 4-methoxy-3-(trifluoromethyl)aniline, the methoxy (B1213986) group was found to be slightly inclined relative to the benzene ring plane. nih.gov

Intermolecular Interactions: The analysis of the crystal packing reveals non-covalent interactions such as hydrogen bonds, which are crucial for the stability of the crystal lattice. The amino groups (-NH₂) in the molecule are capable of acting as both hydrogen bond donors and acceptors, likely forming N-H···N or N-H···F interactions. nih.gov

Conformational Analysis: The technique can identify the preferred conformation of the molecule in the solid state, which may be influenced by steric hindrance and intermolecular forces.

Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts within the crystal, providing deeper insight into the nature and prevalence of specific interactions, such as H···F, H···H, and H···N contacts. mdpi.com

Table 4: Expected Structural Parameters from X-ray Crystallography

| Parameter | Expected Value / Information | References |

| Crystal System & Space Group | To be determined experimentally (e.g., Monoclinic, P2₁/c for related compounds). | researchgate.net |

| C-N Bond Length (Aromatic) | ~1.38 - 1.41 Å | nih.gov |

| C-C Bond Length (Aromatic) | ~1.37 - 1.40 Å | nih.gov |

| C-C Bond Length (Aliphatic) | ~1.50 - 1.52 Å | nih.gov |

| C-F Bond Length | ~1.33 - 1.36 Å | mdpi.com |

| Intermolecular Interactions | Presence of N-H···N and/or N-H···F hydrogen bonds stabilizing the crystal structure. | nih.gov |

Computational Chemistry and Theoretical Modeling of 4 Aminomethyl 2 Trifluoromethyl Aniline

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules like 4-(Aminomethyl)-2-(trifluoromethyl)aniline with high accuracy. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional commonly used for these types of calculations, often paired with basis sets like 6-311++G(d,p) to ensure reliable results. globalresearchonline.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its ground state geometry. This is achieved through geometry optimization, a process where the energy of the molecule is minimized with respect to the positions of its atoms. For substituted anilines, this process reveals crucial information about bond lengths, bond angles, and dihedral angles. nih.gov

In related trifluoromethyl-substituted anilines, DFT calculations have shown that the presence of the trifluoromethyl group can cause nonplanar conformations. nih.gov The optimization process for this compound would similarly identify the most stable orientation of the aminomethyl (-CH₂NH₂) and trifluoromethyl (-CF₃) groups relative to the aniline (B41778) ring. Conformational analysis would further explore different rotational isomers (conformers) and their relative energies to identify the global minimum energy structure.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Aniline (Data based on analogous compounds)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (amine) | 1.40 | C-C-N: 120.5 | H-N-C-C: 180.0 |

| C-C (ring) | 1.39 | C-N-H: 112.0 | C-C-C-C: 0.0 |

| C-CF₃ | 1.51 | F-C-F: 107.0 | C-C-C-F: 60.0 |

| C-H | 1.08 | H-C-H: 109.5 | H-C-C-N: 0.0 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. acadpubl.eu

A small energy gap suggests that the molecule is more reactive and can be easily polarized. acadpubl.eu For this compound, DFT calculations would map the electron density distribution of the HOMO and LUMO. Typically, in aniline derivatives, the HOMO is localized over the benzene (B151609) ring and the amino group, while the LUMO may be distributed over the ring and the electron-withdrawing trifluoromethyl group. acadpubl.eu This charge transfer character is crucial for its chemical behavior. bhu.ac.in

Table 2: Illustrative Frontier Molecular Orbital Data (Data based on analogous compounds)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.28 |

| LUMO Energy | -1.27 |

| Energy Gap (ΔE) | 4.01 |

Note: This table presents typical values for similar aromatic amines to illustrate the concept. acadpubl.eu Specific values for this compound require dedicated computational analysis.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the harmonic vibrational frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. globalresearchonline.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. globalresearchonline.net

This comparison is invaluable for assigning specific vibrational modes to the observed spectral bands. researchgate.net For this compound, this would involve identifying the characteristic stretching and bending vibrations of the N-H (amine), C-F (trifluoromethyl), and C-N bonds, as well as the various modes of the benzene ring. Agreement between the theoretical and experimental spectra serves to validate the calculated molecular structure. globalresearchonline.net

Table 3: Illustrative Comparison of Vibrational Frequencies (cm⁻¹) (Data based on analogous compounds)

| Vibrational Mode | Experimental FT-IR | Calculated (Scaled) |

|---|---|---|

| N-H Stretch | 3450 | 3455 |

| C-H Aromatic Stretch | 3050 | 3052 |

| C=C Aromatic Stretch | 1610 | 1608 |

| CF₃ Symmetric Stretch | 1320 | 1315 |

| C-N Stretch | 1280 | 1275 |

Note: This table is a representative example based on studies of similar molecules like 4-chloro-2-bromoaniline. globalresearchonline.net

DFT calculations can also predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption wavelengths. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts, which can then be compared to experimental data to aid in structural elucidation. nih.govnih.gov

Time-Dependent DFT (TD-DFT) is employed to simulate the electronic transitions that give rise to UV-Vis absorption spectra. bhu.ac.innih.gov This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max). nih.gov These theoretical predictions help in understanding the electronic structure and the nature of transitions (e.g., π→π*) within the molecule. nih.gov

Table 4: Illustrative Spectroscopic Parameters (Data based on analogous compounds)

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR Shift (ppm, Ar-H) | 7.15 | 7.10 |

| ¹³C NMR Shift (ppm, C-CF₃) | 125.0 | 124.5 |

| UV-Vis λ_max (nm) | 315 | 320 |

Note: This table illustrates the type of data generated from computational studies on similar molecules. nih.govnih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.inthaiscience.info The MEP surface plots electrostatic potential onto the electron density surface.

Different colors on the map represent different potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites susceptible to electrophilic attack. researchgate.net

Blue: Regions of most positive potential, electron-poor, indicating sites for nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential. researchgate.net

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the amino group due to its lone pair of electrons, and also around the fluorine atoms. Positive potential (blue) would be expected around the hydrogen atoms of the amino group, making them potential sites for hydrogen bonding. bhu.ac.in

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics. researchgate.netnih.gov Computational methods can predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's NLO activity.

For aniline derivatives, the presence of both electron-donating (e.g., -NH₂) and electron-withdrawing (e.g., -CF₃) groups can enhance NLO properties by creating a "push-pull" system that facilitates intramolecular charge transfer. researchgate.net DFT calculations can quantify these properties, often comparing them to a standard NLO material like urea (B33335) to assess their potential. researchgate.net

Table 5: Illustrative NLO Properties (Data based on analogous compounds)

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 4.87 Debye |

| Mean Polarizability (α) | 3.84 x 10⁻²³ esu |

| First Hyperpolarizability (β) | 1.35 x 10⁻³⁰ esu |

Note: This table provides an example of NLO data from computational studies on similar organic molecules. nih.govbhu.ac.in

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, while strictly adhering to the specified outline for this particular compound. The generation of such an article would require speculative data that is not supported by published research.

Applications and Advanced Materials Science Research Utilizing 4 Aminomethyl 2 Trifluoromethyl Aniline

Strategic Intermediate in Advanced Organic Synthesis

In the realm of advanced organic synthesis, 4-(aminomethyl)-2-(trifluoromethyl)aniline serves as a pivotal building block and precursor for a variety of complex molecular structures. Its bifunctional nature, possessing two amine groups of differing reactivity, allows for selective chemical transformations, enabling the construction of intricate molecular architectures.

Building Block for Complex Heterocyclic Compound Synthesis (e.g., Quinolines, Benzotriazoles, Benzimidazoles)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound provides a versatile scaffold for the construction of several important classes of heterocycles.

Quinolines: The aniline (B41778) moiety of the compound can participate in classic quinoline (B57606) syntheses, such as the Friedländer annulation, by reacting with a compound containing a reactive α-methylene ketone. unison.mx The presence of the trifluoromethyl group on the resulting quinoline ring can significantly influence the electronic properties and biological activity of the final molecule. researchgate.net Derivatives of 2-(trifluoromethyl)quinoline-4-amine, for instance, have been investigated as potent antitumor agents. acs.org

Benzotriazoles: The synthesis of benzotriazoles can be achieved through the diazotization of the aniline nitrogen of this compound, followed by intramolecular cyclization. bldpharm.comrsc.org Benzotriazole derivatives are known to possess a wide range of pharmacological activities, and the incorporation of the trifluoromethyl- and aminomethyl-substituted phenyl ring can lead to novel compounds with unique therapeutic potential. bldpharm.commdpi.com

Benzimidazoles: Condensation of the diamine functionality of this compound with carboxylic acids or their derivatives provides a direct route to substituted benzimidazoles. nih.govrsc.org The trifluoromethyl group is a known pharmacophore in many benzimidazole-based drugs, enhancing their biological efficacy. ntu.edu.tw This synthetic strategy allows for the facile introduction of this important functional group into the benzimidazole (B57391) scaffold. mdpi.com

Precursor for the Development of Specific Inhibitors (e.g., Tyrosine Kinase Inhibitors, Ebola/Marburg Virus Entry Inhibitors)

The structural motifs present in this compound are frequently found in potent and selective biological inhibitors, highlighting its importance as a precursor in drug discovery.

Tyrosine Kinase Inhibitors (TKIs): The 4-(aminomethyl)benzamide (B1271630) fragment, a close structural relative, is a key component in the design of novel TKIs. researchgate.net These inhibitors are crucial in cancer therapy, and the flexible linker provided by the aminomethyl group can facilitate optimal binding to the kinase active site. researchgate.net The trifluoromethyl group is also a common feature in many FDA-approved TKIs, where it contributes to improved metabolic stability and binding affinity. chemsrc.comysu.am

Ebola/Marburg Virus Entry Inhibitors: Research has identified 4-(aminomethyl)benzamide derivatives as remarkably potent small molecule inhibitors of Ebola and Marburg virus entry. These compounds represent a promising avenue for the development of therapeutics against these highly lethal viruses. The synthetic routes developed for these inhibitors can be readily adapted to utilize this compound, potentially leading to new antiviral agents with enhanced properties.

| Inhibitor Class | Therapeutic Target | Role of the 4-(Aminomethyl)phenyl Scaffold |

| Tyrosine Kinase Inhibitors | Tyrosine Kinases (e.g., Bcr-Abl) | Acts as a flexible linker to access allosteric binding pockets. researchgate.net |

| Ebola/Marburg Virus Entry Inhibitors | Viral Glycoprotein (GP) mediated entry | Forms the core structure of potent small molecule entry inhibitors. |

Synthesis of Fluorine-Containing Bioactive Scaffolds

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group, in particular, is a key substituent in numerous pharmaceuticals.

This compound is an excellent starting material for the synthesis of fluorine-containing bioactive scaffolds. Its use allows for the direct and efficient introduction of the trifluoromethyl group into a variety of molecular frameworks, which can lead to the discovery of new drugs with improved pharmacokinetic and pharmacodynamic profiles. The presence of the trifluoromethyl group can significantly impact the biological activity of a molecule due to its strong electron-withdrawing nature and its ability to participate in favorable interactions with biological targets.

Contributions to Polymer and Macromolecular Chemistry

In the field of polymer science, the unique combination of functional groups in this compound makes it a valuable monomer for the synthesis of specialty polymers with tailored properties.

Functional Monomer for the Preparation of Specialty Polymers

The presence of two reactive amine groups allows this compound to act as a diamine monomer in polycondensation reactions. This enables its incorporation into high-performance polymers such as polyamides and polyimides. researchgate.net

The inclusion of the trifluoromethyl group in the polymer backbone can impart several desirable properties:

Enhanced Solubility: The bulky and non-polar nature of the CF3 group can disrupt polymer chain packing, leading to improved solubility in organic solvents.

Improved Optical Transparency: The introduction of fluorine can reduce the coloration of polymers, leading to materials with high optical clarity.

Lower Dielectric Constant: The low polarizability of the C-F bond can result in polymers with lower dielectric constants, which is beneficial for applications in microelectronics. researchgate.net

Design of Functionalized Polymer Architectures with Tunable Properties

The differential reactivity of the aromatic and aliphatic amine groups in this compound can be exploited to create well-defined and functionalized polymer architectures. For example, the more nucleophilic aliphatic amine can be selectively reacted to attach the monomer to a polymer backbone or surface, leaving the less reactive aromatic amine available for subsequent chemical modifications.

This approach allows for the design of polymers with precisely controlled structures and functionalities. For instance, aniline-based oligomers and polymers are known for their electroactive properties, and incorporating the this compound unit could lead to new conductive polymers with modified electronic properties and improved processability. researchgate.netntu.edu.tw The ability to tune the properties of these polymers by leveraging the unique characteristics of the trifluoromethyl group opens up possibilities for their use in a variety of advanced applications, including sensors, coatings, and electronic devices. nih.govntu.edu.tw

| Polymer Class | Potential Properties Conferred by this compound |

| Polyamides | Enhanced solubility, thermal stability, and optical transparency. |

| Polyimides | Improved processability, lower dielectric constant, and high thermal resistance. researchgate.net |

| Polyanilines | Modified conductivity, improved solubility, and tailored electronic properties. researchgate.netntu.edu.tw |

Based on a thorough review of the available scientific literature, it is not possible to generate a detailed article on the applications and advanced materials science research utilizing this compound that strictly adheres to the provided outline. Extensive searches have not yielded specific research findings that directly correspond to the outlined sections and subsections concerning this particular chemical compound.

The existing body of research does not provide sufficient information on the integration of this compound into nanoscale assemblies for specific delivery systems, its use in the surface modification of materials for enhanced performance, or its direct application in the design and synthesis of chiral and achiral ligands for asymmetric catalysis and homogeneous catalytic systems.

Therefore, to maintain scientific accuracy and adhere to the strict content inclusions and exclusions, the requested article cannot be produced at this time. Further research and publication of studies specifically investigating the role of this compound in these advanced applications are needed before a comprehensive and factual article can be written.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Aminomethyl)-2-(trifluoromethyl)aniline, and how can purity be maximized?

- Methodology : The compound is synthesized via bromination of 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at 60°C for 2 hours, yielding ~89% . Purification involves column chromatography (e.g., C18 reverse-phase with acetonitrile/water gradients) . To ensure purity, monitor reactions via LCMS (e.g., m/z 265 [M+H]+) and validate with HPLC retention times .

- Key Considerations : Avoid side reactions by controlling stoichiometry (1.05 eq NBS) and temperature. Store intermediates at -20°C under inert atmospheres to prevent degradation .

Q. How can structural and electronic properties of this compound be characterized experimentally?

- Techniques :

- NMR : Use -NMR to confirm trifluoromethyl and perfluoroisopropyl groups.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- X-ray Crystallography : Determine crystal packing and hydrogen-bonding interactions (if single crystals are obtainable).

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic behavior of this compound?

- Approach : Apply density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve thermochemical accuracy . Use basis sets like 6-311++G(d,p) for fluorine-rich systems.

- Validation : Compare computed vibrational frequencies (IR) and frontier molecular orbitals (HOMO/LUMO) with experimental data. For correlation-energy calculations, integrate Colle-Salvetti formulas with gradient corrections .

- Example : A study on similar trifluoromethyl-aniline derivatives achieved <2.4 kcal/mol deviation in atomization energies using Becke’s hybrid functional .

Q. How does this compound interact with biological targets such as GABA receptors, and what experimental designs are appropriate?

- Mechanistic Insight : As a metabolite of Broflanilide, it acts as a noncompetitive antagonist of insect GABA receptors . Design binding assays using -labeled analogs or electrophysiology on Drosophila RDL receptors.

- Advanced Techniques :

- Molecular Docking : Use AutoDock Vina to model interactions with receptor binding pockets.

- Mutagenesis : Identify critical residues (e.g., Ala302 in RDL) via site-directed mutagenesis .

- Contradictions : Resolve discrepancies in metabolic pathways (e.g., desmethyl-broflanilide vs. other metabolites) using LC-MS/MS profiling .

Q. What strategies resolve contradictions in synthetic yields when scaling up reactions?

- Case Study : A 2.7 mol scale reaction with NBS in DMF achieved 89% yield , while smaller scales reported variability. Optimize mixing efficiency (e.g., dropwise NBS addition over 30 minutes) and solvent purity.

- Data Analysis : Apply Design of Experiments (DoE) to identify critical parameters (temperature, catalyst loading). Statistical tools like ANOVA can isolate factors causing yield fluctuations .

Methodological Notes

- Synthesis Optimization : Replace DMF with ethyl acetate for greener chemistry, though reaction times may increase .

- Biological Assays : Include negative controls (e.g., wild-type receptors) to distinguish specific binding from background noise .

- Computational Limits : DFT may underestimate dispersion forces in fluorine-rich systems; consider Grimme’s D3 correction for van der Waals interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.